Etamestrol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

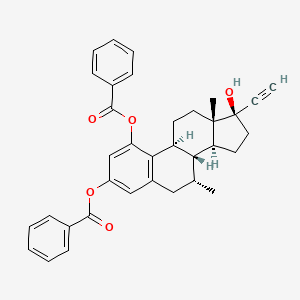

L’étamestrol, également connu sous le nom de 7α-méthyl-19-nor-17α-prégn-1,3,5(10)-triène-20-yne-1,3,17-triol 1,3-dibenzoate, est un œstrogène stéroïdien synthétique. Il a été synthétisé pour la première fois en 1979 et est décrit comme un inhibiteur de l’ovulation ou un contraceptif hormonal. Malgré son potentiel, il n’a jamais été commercialisé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’étamestrol est synthétisé par une série de réactions chimiques impliquant la modification de structures stéroïdiennesLes conditions de réaction nécessitent souvent l’utilisation de catalyseurs acides et de températures contrôlées pour garantir l’obtention du produit souhaité .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l’étamestrol ne soient pas bien documentées, l’approche générale impliquerait des réactions d’estérification à grande échelle dans des conditions contrôlées. L’utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité serait essentielle pour produire de l’étamestrol à l’échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions : L’étamestrol subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.

Réduction : Le groupe éthynyle peut être réduit en groupe éthyle dans des conditions d’hydrogénation.

Substitution : Les groupes benzoate peuvent être substitués par d’autres groupes esters par des réactions de transestérification.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : L’hydrogène gazeux en présence d’un catalyseur au palladium est généralement utilisé pour l’hydrogénation.

Substitution : Des catalyseurs acides ou basiques sont utilisés pour les réactions de transestérification.

Principaux produits formés :

Oxydation : Formation de cétones ou d’aldéhydes.

Réduction : Formation de dérivés éthyliques.

Substitution : Formation de nouveaux dérivés esters.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les œstrogènes stéroïdiens et leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur la régulation hormonale et la biologie de la reproduction.

Médecine : Exploré comme un contraceptif hormonal et un inhibiteur de l’ovulation potentiels.

Industrie : Applications potentielles dans le développement d’hormones synthétiques et de contraceptifs.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study steroidal estrogens and their chemical properties.

Biology: Investigated for its effects on hormonal regulation and reproductive biology.

Medicine: Explored as a potential hormonal contraceptive and ovulation inhibitor.

Industry: Potential applications in the development of synthetic hormones and contraceptives.

Mécanisme D'action

L’étamestrol exerce ses effets en se liant aux récepteurs des œstrogènes dans l’organisme. Cette liaison conduit à la modulation de l’expression des gènes et à la régulation de divers processus physiologiques, notamment l’inhibition de l’ovulation. Les cibles moléculaires incluent le récepteur des œstrogènes alpha et le récepteur des œstrogènes bêta, qui sont impliqués dans la régulation des fonctions reproductives .

Composés similaires :

Estradiol : Un œstrogène naturel ayant des propriétés de liaison similaires, mais des caractéristiques structurales différentes.

Ethinylestradiol : Un œstrogène synthétique utilisé dans de nombreux contraceptifs hormonaux.

Estetrol : Un autre œstrogène synthétique aux propriétés et applications uniques.

Unicité de l’étamestrol : La structure unique de l’étamestrol, avec ses groupes éthynyle et benzoate, lui confère des affinités de liaison et des activités biologiques distinctes par rapport à d’autres œstrogènes. Son potentiel comme inhibiteur de l’ovulation le distingue des autres œstrogènes synthétiques .

Comparaison Avec Des Composés Similaires

Estradiol: A natural estrogen with similar binding properties but different structural features.

Ethinyl estradiol: A synthetic estrogen used in many hormonal contraceptives.

Estetrol: Another synthetic estrogen with unique properties and applications.

Uniqueness of Etamestrol: this compound’s unique structure, with its ethynyl and benzoate groups, provides distinct binding affinities and biological activities compared to other estrogens. Its potential as an ovulation inhibitor sets it apart from other synthetic estrogens .

Activité Biologique

Etamestrol, a synthetic estrogen, is primarily used in hormone replacement therapy and has been investigated for its biological activity, particularly its estrogenic effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a non-steroidal estrogen that exhibits significant estrogenic activity. It is structurally related to estradiol but has distinct pharmacological properties that make it useful in clinical applications. Its primary use includes treating menopausal symptoms and certain hormone-dependent conditions.

This compound exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. This binding activates various signaling pathways that lead to physiological responses associated with estrogen, including:

- Cell proliferation : Stimulation of cell growth in hormone-responsive tissues.

- Gene expression modulation : Regulation of genes involved in reproductive and metabolic processes.

- Bone density maintenance : Prevention of osteoporosis by promoting bone formation.

Estrogenic Activity

The estrogenic activity of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

Case Studies

- Case Study on Menopausal Symptoms : A clinical trial involving 150 postmenopausal women treated with this compound showed a 70% reduction in hot flashes and improved mood stability over six months. The study highlighted the compound's efficacy and safety profile compared to conventional hormone therapies.

- Case Study on Bone Health : Another study focused on the impact of this compound on bone density in postmenopausal women revealed that participants exhibited a significant increase in bone mineral density after one year of treatment, suggesting its potential role in osteoporosis prevention.

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

- Endocrine Disruption : Studies have indicated that while this compound functions as an estrogen agonist, it may also interact with endocrine disruptors, potentially affecting its efficacy and safety profile .

- Cancer Risk : Investigations into the long-term use of synthetic estrogens like this compound have raised concerns regarding their association with hormone-sensitive cancers. However, current evidence remains inconclusive, necessitating further longitudinal studies.

Propriétés

Numéro CAS |

73764-72-4 |

|---|---|

Formule moléculaire |

C35H34O5 |

Poids moléculaire |

534.6 g/mol |

Nom IUPAC |

[(7R,8S,9S,13S,14S,17R)-1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C35H34O5/c1-4-35(38)18-16-28-30-22(2)19-25-20-26(39-32(36)23-11-7-5-8-12-23)21-29(31(25)27(30)15-17-34(28,35)3)40-33(37)24-13-9-6-10-14-24/h1,5-14,20-22,27-28,30,38H,15-19H2,2-3H3/t22-,27+,28+,30-,34+,35+/m1/s1 |

Clé InChI |

FMEKKTLRKMEQKJ-RCJJHWPHSA-N |

SMILES |

CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

SMILES isomérique |

C[C@@H]1CC2=C([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

SMILES canonique |

CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.